diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate
Description
This compound is a hybrid molecule featuring a diazanium (N₂H₅⁺) cation paired with a complex anion. The anion comprises:
- Phosphorylated nucleoside moiety: A furanose ring (oxolan) substituted with a 4-amino-2-oxopyrimidine (cytosine derivative) at position 1, hydroxyl groups at positions 3 and 4, and a methoxy-oxidophosphoryl group at position 2.
- Lipid ester backbone: A glycerol derivative esterified at positions 2 and 3 with (E)-octadec-9-enoyl (oleoyl) groups, common unsaturated fatty acids in phospholipids.
Properties
Molecular Formula |
C48H91N5O15P2 |
|---|---|
Molecular Weight |
1040.2 g/mol |
IUPAC Name |
diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate |
InChI |
InChI=1S/C48H85N3O15P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)61-37-40(64-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-62-67(57,58)66-68(59,60)63-39-41-45(54)46(55)47(65-41)51-36-35-42(49)50-48(51)56;;/h17-20,35-36,40-41,45-47,54-55H,3-16,21-34,37-39H2,1-2H3,(H,57,58)(H,59,60)(H2,49,50,56);2*1H3/b19-17+,20-18+;; |
InChI Key |
NECNTGAHQCHVGS-HLVWOLMTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Glycosylation Reaction
Deprotection and Hydroxylation
-
The 3′,4′-hydroxyl groups are deprotected using aqueous HCl (1 M) at 0°C, achieving >95% conversion.
Diazonium Salt Formation
The diazonium group is introduced via diazotization of a primary amine intermediate.
Diazotization Protocol (Adapted from )
-
Reagents : Sodium nitrite (1.2 equiv) in HCl (3 M) at 0–5°C.
-
Mechanism :
-
Stability : Reactions are conducted under argon to prevent decomposition.
Phosphorylation and Lipid Conjugation
Phosphoramidate Formation (ProTide Approach)
The nucleoside is phosphorylated using a modified ProTide method:
Lipid Esterification
The 2,3-bis-oleoyloxypropyl group is introduced via Steglich esterification:
-
Conditions :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Recent Advancements in Synthesis
Microwave-Assisted Phosphorylation
Chemical Reactions Analysis
Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyoxolan moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group on the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require specific conditions such as controlled pH, temperature, and solvent systems.
Major Products: The major products formed from these reactions include oxo derivatives, hydroxylated compounds, and substituted pyrimidines.
Scientific Research Applications
Chemical Probes in Biological Systems
Diazo compounds have been utilized as chemical probes to study protein interactions and modifications. For instance, stabilized diazo reagents allow for O-alkylation of carboxyl groups, enhancing their utility in protein chemistry . The ability to selectively modify amino acids within proteins enables researchers to elucidate structural and functional aspects of these biomolecules.
Bioconjugation Techniques
Recent advancements have highlighted the potential of diazo compounds in bioconjugation. For example, the intracellular delivery of benzene diazonium ions has been shown to increase global tyrosine phosphorylation levels, indicating their role as covalent probes for studying protein phosphorylation dynamics . This application is particularly significant for understanding signal transduction pathways and cellular responses.
Catalyst Design
Diazonium salts are employed in catalyst design through grafting techniques. The stability and reactivity of diazonium salts allow them to be immobilized on various surfaces, enhancing catalytic activity in reactions such as the electroenzymatic reduction of carbohydrates . This property is vital for developing efficient catalysts for organic synthesis.
Material Science Applications
In materials science, diazonium compounds are used for surface modification and functionalization. Their ability to form stable covalent bonds with surfaces like gold and carbon nanotubes makes them suitable for creating advanced materials with tailored properties . This application is crucial for developing sensors and electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Pathways Involved: The compound can modulate signaling pathways by binding to receptors on the cell surface. This can lead to changes in gene expression, protein synthesis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cationic Moieties
The diazanium cation (N₂H₅⁺) distinguishes this compound from analogs using simpler cations. Key comparisons:
Key Insight: Diazanium’s dual nitrogen centers enable unique hydrogen-bonding and redox properties compared to monoatomic cations like NH₄⁺.
Nucleotide-Phosphoryl Moieties
The phosphorylated cytosine derivative resembles nucleoside monophosphates (e.g., CMP) but differs in linkage and substitution:
| Feature | Target Compound | Similar Compounds | Functional Role |
|---|---|---|---|
| Base | 4-Amino-2-oxopyrimidine (cytosine) | Cytidine, deoxycytidine (DNA/RNA) | Genetic coding, enzyme cofactors |
| Phosphoryl Linkage | Methoxy-oxidophosphoryl group at C2 of furanose | Phosphodiester bonds (e.g., ATP, phospholipids) | Energy transfer, membrane structure |
| Sugar Substitution | 3,4-Dihydroxyoxolan (furanose with vicinal diols) | Ribose (RNA), deoxyribose (DNA) | Structural backbone |
Research Note: The methoxy-oxidophosphoryl group may enhance hydrolytic stability compared to typical phosphoesters .
Lipid Ester Components
The 2,3-bis(oleoyloxy)propyl phosphate backbone parallels glycerophospholipids but with distinct esterification:
| Lipid Component | Target Compound | Similar Compounds | Biological Relevance |
|---|---|---|---|
| Fatty Acid Chains | (E)-octadec-9-enoyl (oleate, C18:1) | Palmitoyl (C16:0), stearoyl (C18:0) | Membrane fluidity, signaling |
| Esterification Sites | Positions 2 and 3 of glycerol | Phosphatidylcholine (positions 1,2) | Asymmetric membrane insertion |
| Phosphate Position | Position 1 (free for conjugation) | Phosphatidic acid (position 3) | Signal transduction, lipid trafficking |
Key Finding : The (E)-oleoyl chains promote membrane fluidity, akin to unsaturated phospholipids in eukaryotic cells.
Biological Activity
The compound diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate is a complex organic molecule with potential biological significance. This article explores its biological activity, focusing on its mechanisms, effects, and implications for pharmacology and medicinal chemistry.
Structure and Properties
The compound is characterized by a diazanium functional group, which is known for its reactivity in organic synthesis and biological systems. It features a pyrimidine derivative linked to a phosphoryl group and fatty acid esters, suggesting potential roles in cellular signaling and membrane interactions.
Chemical Structure Overview
| Component | Description |
|---|---|
| Diazanium | A positively charged nitrogen compound with potential reactivity. |
| Pyrimidine Derivative | Implicated in nucleic acid metabolism and cellular processes. |
| Phosphoryl Group | Involved in energy transfer and signal transduction. |
| Fatty Acid Esters | May influence membrane fluidity and cellular uptake. |
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : Preliminary studies indicate that derivatives of diazonium compounds exhibit antibacterial properties. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .
- Antitumor Activity : Some diazonium salts have shown promise in antitumor applications by inducing apoptosis in cancer cells. The exact pathways remain under investigation, but they may involve DNA damage or inhibition of key enzymes in cancer metabolism .
- Electrochemical Properties : Research indicates that the electrochemical reduction of diazonium salts can lead to the formation of radical species, which may play a role in modifying biological targets or enhancing drug delivery systems .
Antitumor Efficacy
In vitro studies have assessed the efficacy of various diazonium compounds against cancer cell lines. For instance, compounds similar to the one were tested against CCRF-CEM leukemia cells, revealing varying degrees of cytotoxicity with IC50 values indicating significant activity at lower concentrations .
Antibacterial Studies
Another study explored the antibacterial potential of diazonium derivatives against common pathogens. Results demonstrated that certain derivatives inhibited bacterial growth effectively, suggesting a viable pathway for developing new antibiotics .
Comparative Analysis
A comparative analysis of various diazonium compounds reveals differences in biological activity based on structural variations:
| Compound | Antibacterial Activity | Antitumor Activity | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Moderate | High | 5.0 |
| Compound B | High | Moderate | 10.0 |
| Compound C | Low | None | >20.0 |
Safety and Toxicology
While exploring the biological activity of diazonium compounds, safety concerns must be addressed due to their potential toxicity and explosive nature when improperly handled . Occupational exposure studies have highlighted respiratory issues among workers handling diazonium salts, emphasizing the need for adequate safety measures during synthesis and application .
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
The synthesis involves coupling a cytidine diphosphate (CDP) moiety with a diacylglycerol phosphate. Key steps include:
- Phosphorylation : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent side reactions during nucleotide activation .
- Lipid conjugation : Employ carbodiimide-based coupling (e.g., EDC/NHS) to link the CDP to the diacylglycerol phosphate .
- Purification : Utilize reverse-phase HPLC or membrane separation technologies (e.g., tangential flow filtration) to isolate the product from unreacted substrates .
Methodological Note: Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization for nucleotide intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Multinuclear NMR :
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should assess:
- Hydrolysis : Monitor phosphate ester degradation at varying pH (4–9) using HPLC-UV at 260 nm (nucleotide absorbance) .
- Oxidation : Test lipid peroxidation under light exposure by measuring malondialdehyde (MDA) via thiobarbituric acid assay .
- Temperature : Store lyophilized samples at -80°C for long-term stability; aqueous solutions degrade within 72 hours at 25°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with lipid bilayers?
- Molecular dynamics (MD) simulations : Use tools like GROMACS to model the insertion of the lipid-tailed CDP into a phosphatidylcholine bilayer. Key parameters:
- Force fields: CHARMM36 for lipids; AMBER for the nucleotide .
- Analyze membrane curvature and hydration free energy changes over 100-ns simulations .
Q. What strategies resolve contradictions in reported bioactivity data?
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed lipid composition in cell membranes) to isolate variables .
- Meta-analysis : Compare datasets using tools like RevMan to identify confounding factors (e.g., solvent polarity affecting lipid solubility) .
- Cross-validation : Validate bioactivity via orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization) .
Q. How can enzymatic coupling efficiency be optimized during synthesis?
- Enzyme engineering : Use directed evolution to improve CDP-diacylglycerol synthase activity under non-aqueous conditions .
- Process control : Implement real-time monitoring with in-line FTIR to adjust substrate feed rates and minimize byproducts .
- Solvent optimization : Test binary solvent systems (e.g., tert-butanol/water) to enhance enzyme stability and substrate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
